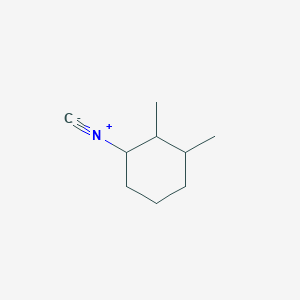

Cyclohexane, 1-isocyano-2,3-dimethyl-

Description

Contextualizing Isocyanide Functionality within Cyclic Systems

The isocyanide group, also known as an isonitrile or carbylamine, is a functional group with the structure -N⁺≡C⁻. It is isomeric to the more common nitrile group (-C≡N), with the key difference being the point of attachment to the parent molecule; isocyanides are connected via the nitrogen atom. beilstein-journals.org This arrangement confers a unique electronic character upon the terminal carbon, which exhibits both nucleophilic and electrophilic properties, often described as having carbene-like character. frontiersin.org This dual reactivity is the cornerstone of the isocyanide's utility in organic synthesis.

When incorporated into a cyclic system like a cyclohexane (B81311) ring, the isocyanide group's reactivity is preserved. Cyclic isocyanides are valuable building blocks in multicomponent reactions (MCRs), which are powerful synthetic strategies that combine three or more reactants in a single step to form complex products. nih.govsemanticscholar.org The isocyanide's ability to act as both a nucleophile and an electrophile is central to its role in these reactions. mdpi.com

Key Reactions Involving Isocyanides:

Passerini Reaction: A three-component reaction involving an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy amide. mhmedical.comyoutube.com This reaction is highly atom-economical and is believed to proceed through a non-ionic pathway, especially in aprotic solvents. scripps.edu

Ugi Reaction: A four-component reaction between an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (aldehyde or ketone) to produce a bis-amide. This reaction is known for its high efficiency and the ability to generate a wide diversity of peptide-like structures. mdpi.com

Cycloaddition Reactions: Isocyanides can participate in various cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines.

The rigid or semi-rigid nature of cyclic scaffolds can influence the stereochemical outcome of reactions involving the isocyanide group, making cyclic isocyanides like Cyclohexane, 1-isocyano-2,3-dimethyl- potentially useful in stereoselective synthesis.

Importance of Dimethyl Substitution on the Cyclohexyl Scaffold

The cyclohexane ring is not a flat hexagon; it predominantly exists in a stable, strain-free "chair" conformation. In this conformation, the twelve hydrogen atoms are not equivalent but are divided into two sets: six axial hydrogens that are perpendicular to the ring's plane and six equatorial hydrogens that are located around the ring's perimeter.

When substituents like methyl groups are introduced onto the ring, they can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a "ring flip," can change a substituent from an axial to an equatorial position and vice-versa.

For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is energetically favored to minimize steric strain. semanticscholar.org Specifically, an axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. semanticscholar.org

In disubstituted cyclohexanes, such as 1,2-dimethylcyclohexane (B31226) or 1,3-dimethylcyclohexane, the relative stability of different stereoisomers (cis and trans) and their conformers depends on minimizing these steric interactions.

Cis vs. Trans Isomerism: In a disubstituted cyclohexane, if both substituents are on the same face of the ring, it is the cis isomer. If they are on opposite faces, it is the trans isomer.

Conformational Preference: The most stable conformation for a disubstituted cyclohexane will be the one that places the maximum number of bulky groups in the equatorial position. For example, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is significantly more stable than the one with both in axial positions.

The 2,3-dimethyl substitution pattern in Cyclohexane, 1-isocyano-2,3-dimethyl- introduces multiple chiral centers, leading to the existence of several stereoisomers. The specific stereochemistry (e.g., cis or trans) of the methyl groups will dictate the preferred conformation of the cyclohexane ring and, consequently, the spatial orientation of the 1-isocyano group. This fixed orientation can be crucial for controlling the stereochemical outcome of reactions in which the isocyanide participates.

Table 1: Conformational Analysis of Disubstituted Cyclohexanes This table illustrates the general principles of steric strain in dimethylcyclohexanes, which are applicable to the scaffold of the title compound.

| Isomer | Conformation 1 (Axial/Equatorial) | Conformation 2 (Axial/Equatorial) | Relative Stability | Primary Steric Interactions |

|---|---|---|---|---|

| cis-1,2-Dimethylcyclohexane | axial, equatorial | equatorial, axial | Equal | One axial CH₃ group, one gauche butane (B89635) interaction |

| trans-1,2-Dimethylcyclohexane | equatorial, equatorial | axial, axial | diequatorial >> diaxial | No 1,3-diaxial (diequatorial); Four 1,3-diaxial (diaxial) |

| cis-1,3-Dimethylcyclohexane | equatorial, equatorial | axial, axial | diequatorial >> diaxial | No 1,3-diaxial (diequatorial); One CH₃-CH₃ and two CH₃-H 1,3-diaxial (diaxial) |

| trans-1,3-Dimethylcyclohexane | axial, equatorial | equatorial, axial | Equal | One axial CH₃ group |

Scope and Research Significance of Cyclohexane, 1-isocyano-2,3-dimethyl-

While specific, peer-reviewed research focusing exclusively on Cyclohexane, 1-isocyano-2,3-dimethyl- (CAS 775343-30-1) is not abundant in public databases, its significance can be inferred from its molecular architecture. The compound serves as a valuable model for studying the interplay between a reactive functional group and a stereochemically defined cyclic framework.

The primary research significance of this compound lies in its potential as a building block in diversity-oriented synthesis. Multicomponent reactions are a cornerstone of modern drug discovery and combinatorial chemistry, allowing for the rapid generation of large libraries of complex molecules. nih.govsemanticscholar.org Isocyanides are key reagents in some of the most powerful MCRs. scripps.edu

Potential Research Applications:

Asymmetric Synthesis: The inherent chirality of the 2,3-dimethylcyclohexyl scaffold could be exploited in asymmetric Ugi or Passerini reactions. By using a specific, enantiomerically pure stereoisomer of Cyclohexane, 1-isocyano-2,3-dimethyl-, it may be possible to induce stereoselectivity in the final product, which is a critical goal in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of Peptidomimetics: The Ugi reaction, in particular, is widely used to create peptidomimetics—molecules that mimic the structure and function of peptides but may have improved properties like stability or oral bioavailability. mdpi.com This isocyanide could be used to introduce a rigid, lipophilic cyclohexyl moiety into a peptide-like backbone.

Development of Novel Heterocycles: The products of isocyanide-based MCRs can often serve as precursors for the synthesis of complex heterocyclic structures through subsequent intramolecular reactions. scripps.edu The specific substitution pattern of Cyclohexane, 1-isocyano-2,3-dimethyl- could be used to direct these cyclizations in novel ways.

Table 2: Potential Utility in Isocyanide-Based Multicomponent Reactions (IMCRs) This table outlines the hypothetical participation of the title compound in well-established IMCRs.

| Reaction Name | Reactants | Potential Product Class | Significance of the Dimethylcyclohexyl Group |

|---|---|---|---|

| Passerini 3-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Cyclohexane, 1-isocyano-2,3-dimethyl- | α-Acyloxy amides | Introduces a sterically defined, lipophilic group; potential for diastereoselective synthesis. |

| Ugi 4-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Amine, Cyclohexane, 1-isocyano-2,3-dimethyl- | α-Acylamino amides (Peptidomimetics) | Acts as a chiral building block to create rigid peptide mimics with controlled stereochemistry. |

Structure

3D Structure

Properties

CAS No. |

775343-30-1 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-isocyano-2,3-dimethylcyclohexane |

InChI |

InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3 |

InChI Key |

DEIGQXSWWHBHLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)[N+]#[C-] |

Origin of Product |

United States |

Advanced Theoretical and Computational Investigations of Cyclohexane, 1 Isocyano 2,3 Dimethyl

Conformational Dynamics and Energy Landscapes

The conformational landscape of Cyclohexane (B81311), 1-isocyano-2,3-dimethyl- is primarily dictated by the chair conformations of the cyclohexane ring and the axial or equatorial preferences of the three substituents. The relative positioning of the 2,3-dimethyl groups can be either cis or trans, leading to different stereoisomers, each with its own set of conformational possibilities.

Analysis of Chair-Chair Interconversion Pathways

The cyclohexane ring is not static and undergoes a rapid "ring-flip" between two chair conformations. For a monosubstituted cyclohexane, this interconversion leads to the substituent moving from an axial to an equatorial position and vice versa. In the case of Cyclohexane, 1-isocyano-2,3-dimethyl-, the chair-chair interconversion pathways are more complex, involving the simultaneous reorientation of all three substituents.

The energy barrier for the chair-chair interconversion of cyclohexane itself is approximately 10 kcal/mol, proceeding through a high-energy half-chair transition state. acs.org For substituted cyclohexanes, the energy barriers can be influenced by the substituents. However, the fundamental pathway of ring inversion remains the same. The relative stability of the two chair conformers for each stereoisomer of Cyclohexane, 1-isocyano-2,3-dimethyl- will determine the predominant conformation at equilibrium.

Steric and Electronic Influences on Conformational Preference

The preference for a substituent to occupy the equatorial position is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions. acs.org These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. The magnitude of this preference is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. numberanalytics.com

Table 1: Estimated Steric Interactions in Axial Substituents

| Substituent | A-Value (kcal/mol) | Primary Steric Interaction |

| Methyl (-CH₃) | 1.74 | 1,3-Diaxial with H |

| Isocyano (-NC) | ~0.5 - 1.0 (estimated) | 1,3-Diaxial with H |

Note: The A-value for the isocyano group is an estimation based on its linear geometry and should be confirmed by computational or experimental studies.

Electronic Structure and Bonding Characteristics

The electronic nature of the isocyano group is unique. It is best described by a resonance hybrid, with a major contributing structure having a positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution has profound implications for the molecule's reactivity and its interactions with the cyclohexane ring.

Frontier Molecular Orbital (FMO) Analysis of the Isocyano Group

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Table 2: General Frontier Molecular Orbital Characteristics of an Isocyanide

| Orbital | Primary Localization | Chemical Character |

| HOMO | Carbon atom | Nucleophilic |

| LUMO | Carbon and Nitrogen atoms (π*) | Electrophilic |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy profiles. For Cyclohexane, 1-isocyano-2,3-dimethyl-, computational methods can be employed to elucidate the mechanisms of reactions involving the isocyano group.

Isocyanides are known to participate in a variety of reactions, including cycloadditions, multicomponent reactions (like the Ugi and Passerini reactions), and reactions with organometallic reagents. nih.gov Computational studies on the cycloaddition reactions of isocyanides have shown that they can react as either the 1,3-dipole or the dipolarophile, depending on the reaction partner. acs.orgnih.gov

For example, in a [3+2] cycloaddition reaction, the isocyano group can act as the two-atom component. The stereochemistry of the cyclohexane ring and the methyl substituents would be expected to influence the facial selectivity of the cycloaddition, favoring the approach of the reactant from the less sterically hindered face of the molecule. Density Functional Theory (DFT) calculations are a common computational method used to model such reaction mechanisms, allowing for the determination of activation energies and the prediction of product distributions. researchgate.net

Transition State Characterization for Key Transformations

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For a molecule like Cyclohexane, 1-isocyano-2,3-dimethyl-, key transformations would likely involve the highly reactive isocyanide group. Isocyanides are well-known participants in multicomponent reactions, such as the Ugi and Passerini reactions, which proceed through reactive intermediates like nitrilium ions. nih.govnih.gov

A computational study of this compound would begin with the optimization of the ground state geometries of the reactants and products. Following this, various computational techniques could be employed to locate the transition state structure for a given reaction, such as a cycloaddition or an insertion reaction involving the isocyanide moiety. researchgate.net The characterization would involve frequency calculations to confirm the presence of a single imaginary frequency, a hallmark of a true transition state. The energetic barrier of the reaction could then be determined from the energy difference between the transition state and the reactants.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of the reactivity and selectivity of Cyclohexane, 1-isocyano-2,3-dimethyl- would be a valuable tool for synthetic chemists. Computational models, often leveraging machine learning and quantum mechanical descriptors, can forecast the outcomes of chemical reactions with increasing accuracy. mit.edu Such models could predict the regioselectivity and stereoselectivity of reactions involving the isocyanide group, influenced by the stereochemistry of the 2,3-dimethyl-substituted cyclohexane ring.

For instance, in a multicomponent reaction, the facial selectivity of the approach of reactants to the isocyanide carbon could be predicted. This would involve analyzing the steric and electronic effects of the methyl groups and the conformational preferences of the cyclohexane ring. The development of a predictive model would necessitate the generation of a dataset from a series of calculated reactions, which could then be used to train a machine learning algorithm. mit.edu

While the general methodologies for these computational studies are well-established, their specific application to Cyclohexane, 1-isocyano-2,3-dimethyl- is yet to be reported. The unique stereochemical complexity of this molecule suggests that such studies could provide valuable insights into the interplay of conformational effects and the reactivity of the isocyanide functional group. Future research in this area would be necessary to generate the specific data required for a detailed analysis.

Advanced Spectroscopic and Structural Characterization of Cyclohexane, 1 Isocyano 2,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution, including their constitution, configuration, and conformation. For "Cyclohexane, 1-isocyano-2,3-dimethyl-", a combination of 1D and 2D NMR experiments would be essential for an unambiguous structural assignment.

The ¹H and ¹³C NMR spectra of "Cyclohexane, 1-isocyano-2,3-dimethyl-" would be complex due to the presence of multiple stereoisomers (e.g., cis and trans isomers) and the dynamic conformational equilibrium of the cyclohexane (B81311) ring. libretexts.orgsapub.org The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. libretexts.org The relative stability of conformers is dictated by steric strain, particularly 1,3-diaxial interactions, which are minimized when bulky groups occupy equatorial positions. libretexts.orgopenstax.org

The isocyano group (-N⁺≡C⁻) is an anisotropic and moderately electron-withdrawing substituent. Its presence would cause a significant downfield shift for the proton at C1 (H-1) and the carbon C1 itself. The chemical shifts of the methyl groups and the remaining ring protons would be influenced by their relative positions (cis/trans) to the isocyano group and to each other.

For a hypothetical stable stereoisomer, such as (1R,2R,3R)-1-isocyano-2,3-dimethylcyclohexane where all substituents could preferentially occupy equatorial positions to minimize steric hindrance, the predicted chemical shifts can be estimated based on data from parent compounds like isocyanocyclohexane and various dimethylcyclohexanes. researchgate.netnih.gov

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | 3.2 - 3.5 | m | Deshielded by the adjacent isocyano group. |

| H-2 | 1.5 - 1.8 | m | Influenced by both the isocyano and methyl groups. |

| H-3 | 1.4 - 1.7 | m | Influenced by the adjacent methyl group. |

| Ring CH₂ | 1.2 - 2.0 | m | Complex overlapping multiplets. |

| 2-CH₃ | 0.8 - 1.0 | d | Doublet due to coupling with H-2. |

| 3-CH₃ | 0.8 - 1.0 | d | Doublet due to coupling with H-3. |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -N⁺≡C ⁻ | 155 - 165 | Characteristic chemical shift for the isocyanide carbon. |

| C-1 | 55 - 60 | Attached to the isocyano group. |

| C-2 | 35 - 40 | Influenced by substitution at C1 and C2. |

| C-3 | 33 - 38 | Influenced by substitution at C2 and C3. |

| C-4, C-5, C-6 | 25 - 35 | Typical range for cyclohexane ring carbons. |

| 2-CH₃ | 15 - 20 | |

| 3-CH₃ | 15 - 20 |

Note: The predicted values are estimates and can vary depending on the specific stereoisomer and solvent.

While 1D NMR provides initial information, 2D NMR techniques would be indispensable for confirming the molecular structure and determining the relative stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton connectivity throughout the cyclohexane ring. For instance, the H-1 signal would show correlations to the H-2 and H-6 protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the substitution pattern. For example, correlations would be expected from the protons of the 2-CH₃ group to both C-2 and C-3, and from the H-1 proton to the isocyanide carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To establish the stereochemistry (the cis/trans relationships of the substituents), a NOESY or ROESY experiment would be performed. These experiments detect through-space proximity between protons. For example, in a conformation where a methyl group and a ring proton are in a 1,3-diaxial arrangement, a strong NOE signal would be observed between them, confirming their spatial closeness and relative stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule and are particularly useful for identifying specific functional groups. ksu.edu.sa

The most prominent and diagnostic feature in the vibrational spectrum of "Cyclohexane, 1-isocyano-2,3-dimethyl-" would be the stretching vibration of the isocyanide group (-N⁺≡C⁻).

Infrared (IR) Spectrum: Alkyl isocyanides exhibit a very strong and sharp absorption band in the IR spectrum corresponding to the asymmetric stretch of the -N⁺≡C⁻ triple bond. nih.gov This band typically appears in the range of 2125-2175 cm⁻¹. The exact frequency is sensitive to the electronic environment. For an alkyl-substituted isocyanide like the title compound, this peak is expected to be a dominant feature in the spectrum.

Raman Spectrum: The isocyanide stretch is also Raman-active. While IR spectroscopy is dependent on a change in dipole moment, Raman spectroscopy depends on a change in polarizability. cardiff.ac.ukosti.gov

Environmental Effects: The position of the isocyanide stretching band can be influenced by its environment. For instance, in hydrogen-bond-donating solvents, the frequency may shift due to interactions with the lone pair on the carbon or the π-system of the triple bond.

Other expected vibrations would include C-H stretching from the methyl and cyclohexane groups (typically 2850-3000 cm⁻¹) and C-H bending and scissoring vibrations (around 1350-1470 cm⁻¹).

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Notes |

| Isocyanide Stretch (ν-N≡C) | 2130 - 2150 | Strong, Sharp | The most diagnostic peak for the isocyanide functional group. |

| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong | From CH and CH₂ groups of the cyclohexane ring and CH₃ groups. |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Characteristic of the cyclohexane ring methylene (B1212753) groups. |

| CH₃ Bend (Asymmetric) | ~1460 | Medium | From the two methyl substituents. |

| CH₃ Bend (Symmetric) | ~1375 | Medium | From the two methyl substituents. |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

For "Cyclohexane, 1-isocyano-2,3-dimethyl-", with a molecular formula of C₉H₁₅N, the nominal molecular weight is 137 amu. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of the elemental composition.

The fragmentation in electron ionization (EI) mass spectrometry would be expected to follow several predictable pathways:

Molecular Ion (M⁺•): The molecular ion peak at m/z = 137 should be observable.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the isocyano group is a common pathway for isocyanides. libretexts.org

Loss of Substituents: Fragmentation could occur via the loss of a methyl radical (•CH₃), leading to a peak at m/z = 122 (M-15).

Loss of the Isocyanide Group: The loss of the isocyano function, either as a neutral HCN molecule (M-27) resulting in a peak at m/z = 110, or as a •CN radical (M-26) giving a peak at m/z = 111, is a plausible fragmentation pathway.

Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments, leading to a series of peaks separated by 14 Da (CH₂). youtube.com

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 137 | [C₉H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 110 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide. |

| 96 | [C₇H₁₂]⁺• | Potential fragment after loss of CH₃ and HCN. |

| 82 | [C₆H₁₀]⁺• | Common fragment from cyclohexane ring cleavage. |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexane ring cleavage. |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction performed on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.com It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms.

Currently, there are no published crystal structures for "Cyclohexane, 1-isocyano-2,3-dimethyl-". To perform this analysis, a suitable crystalline derivative of a single stereoisomer of the compound would first need to be synthesized and isolated.

An X-ray diffraction study would be expected to confirm:

The chair conformation of the cyclohexane ring, which is the universally accepted low-energy conformation for such systems. aps.orgicm.edu.pl

The precise location and orientation of the isocyano and two methyl substituents on the ring.

The stereochemical relationships between the substituents (cis/trans), confirming which stereoisomer was crystallized.

Whether the substituents occupy axial or equatorial positions in the solid state, providing experimental validation of the conformation predicted to be most stable from computational and NMR studies.

The final crystal packing would be determined by intermolecular forces, providing insight into how the molecules arrange themselves in the solid lattice.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of a molecule are dictated by the nature of its electronic transitions, which are typically probed using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. For Cyclohexane, 1-isocyano-2,3-dimethyl-, the spectroscopic characteristics are primarily determined by the electronic structure of its constituent parts: the saturated cyclohexane ring and the isocyano functional group.

Electronic Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions possible for Cyclohexane, 1-isocyano-2,3-dimethyl- involve the sigma (σ) bonds of the cyclohexane framework, and the non-bonding (n) and pi (π) orbitals associated with the isocyano (-N≡C) group.

The cyclohexane ring is a saturated aliphatic system, characterized by strong carbon-carbon and carbon-hydrogen sigma (σ) bonds. The electrons in these σ orbitals are held tightly, and their excitation to anti-bonding (σ) orbitals requires a significant amount of energy. wikipedia.org Consequently, these σ → σ transitions occur at very short wavelengths, typically in the vacuum ultraviolet region (below 200 nm). msu.edu These high-energy absorptions are not observable with standard UV-Vis spectrophotometers, which generally operate in the 200-800 nm range. pressbooks.pub

The isocyano group (-N≡C) is the primary chromophore in the molecule. It contains a triple bond, consisting of one σ bond and two π bonds, as well as a lone pair of non-bonding (n) electrons on the nitrogen atom. The presence of these electrons allows for additional types of electronic transitions. The most likely of these to occur at the longest wavelength would be the promotion of a non-bonding electron to an anti-bonding pi orbital (n → π*). However, in simple, non-conjugated alkyl isocyanides, these transitions are also typically found in the far-ultraviolet region of the spectrum.

Due to the absence of any extended conjugated systems or other chromophores that absorb in the near-UV or visible regions, Cyclohexane, 1-isocyano-2,3-dimethyl- is expected to be colorless and exhibit negligible absorbance in the 200-800 nm range. Any experimentally measured spectrum would likely show only the onset of a strong absorption at the low-wavelength limit of the instrument.

| Transition Type | Chromophore | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|---|

| σ → σ | C-C, C-H (Cyclohexane ring) | σ (bonding) → σ (anti-bonding) | < 200 nm (Vacuum UV) | High |

| n → σ | Isocyano group (-N≡C) | n (non-bonding) → σ (anti-bonding) | < 200 nm (Far UV) | Moderate |

| n → π | Isocyano group (-N≡C) | n (non-bonding) → π (anti-bonding) | ~ 200 nm or below (Far UV) | Low |

Electronic Emission Spectroscopy

Electronic emission phenomena, such as fluorescence and phosphorescence, typically occur in molecules that exhibit significant absorption of UV or visible light, particularly those with conjugated π systems and rigid structures. The process involves the molecule relaxing from an excited electronic state back to the ground state by emitting a photon.

Given that Cyclohexane, 1-isocyano-2,3-dimethyl- is not expected to absorb appreciably in the near-UV or visible regions, it is highly unlikely to exhibit significant fluorescence or phosphorescence upon excitation with standard light sources. The energy absorbed during the high-energy far-UV transitions is more likely to be dissipated through non-radiative pathways, such as vibrational relaxation or bond cleavage, rather than through the emission of light. Therefore, for all practical purposes, the compound can be considered non-emissive.

Emerging Applications and Future Research Trajectories of Cyclohexane, 1 Isocyano 2,3 Dimethyl

Design of Complex Molecular Architectures and Functional Materials

The isocyanide moiety is a versatile building block for the synthesis of complex organic molecules and functional materials. wikipedia.org Its ability to participate in a wide range of transformations, including multicomponent reactions (MCRs), cycloadditions, and insertion reactions, makes it an invaluable tool for synthetic chemists. beilstein-journals.orgnih.gov The unique electronic properties of the isocyano group also allow for its use in the design of functional materials with tailored electronic and optical properties. nih.gov

The incorporation of the 1-isocyano-2,3-dimethyl-cyclohexane unit into polymers could lead to novel functional materials. Isocyanide-based polymers (IBPs) can be endowed with new functionalities by introducing specific pendants on the polymer chain. nih.gov For instance, the chiral cyclohexane (B81311) backbone could impart specific optical activities to the resulting polymer. Furthermore, diisocyanide derivatives of this scaffold could be employed in the construction of unique heterocyclic or spiro-heterocyclic polymers. nih.gov

Another promising avenue is the use of Cyclohexane, 1-isocyano-2,3-dimethyl- in the creation of supramolecular materials. Isocyanides bearing additional functional groups can act as building blocks for materials like liquid crystals through non-covalent interactions such as hydrogen bonding. rsc.orgrsc.orgdocumentsdelivered.com The strong coordinating properties of the isocyano group with transition metals also open up possibilities for designing novel organometallic complexes and materials. wikipedia.orgacs.org

Table 1: Potential Applications in Functional Materials

| Application Area | Potential Role of Cyclohexane, 1-isocyano-2,3-dimethyl- | Key Enabling Features |

|---|---|---|

| Chiral Polymers | Monomer for the synthesis of optically active polymers. | Chiral cyclohexane scaffold, reactivity of the isocyanide group. |

| Liquid Crystals | Building block for chiral liquid crystalline materials. | Rigid cyclohexane core, potential for intermolecular interactions. |

| Organometallic Frameworks | Ligand for the construction of functional metal-organic materials. | Strong metal-coordinating ability of the isocyanide group. |

| Heterocycle Synthesis | Versatile reactant in multicomponent reactions for library synthesis. | Unique reactivity in Passerini and Ugi reactions. nih.gov |

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The development of new chiral ligands and auxiliaries is a central theme in asymmetric catalysis. Chiral isocyanides have been explored in this context, aiming to control the stereochemical outcome of chemical reactions. scispace.comresearchgate.net The stereochemically defined 1-isocyano-2,3-dimethyl-cyclohexane framework makes it an attractive candidate for applications as both a chiral auxiliary and a ligand in metal-catalyzed asymmetric transformations.

As a chiral auxiliary, the cyclohexane derivative could be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be cleaved and potentially recovered. While the use of chiral isocyanides has sometimes been hampered by challenges in inducing high levels of stereoselectivity, recent advances in catalytic methods are overcoming these limitations. scispace.com

More significantly, Cyclohexane, 1-isocyano-2,3-dimethyl- could serve as a chiral ligand for transition metals like palladium, rhodium, or copper. The isocyanide's carbon atom can coordinate strongly to the metal center, and the chiral environment created by the substituted cyclohexane backbone could effectively control the enantioselectivity of catalytic reactions such as hydrogenations, C-C bond formations, or allylic substitutions. beilstein-journals.orgbeilstein-journals.org The development of catalytic asymmetric reactions using isocyanides is a rapidly growing field, with new systems demonstrating high yields and enantioselectivities. researchgate.net

Table 2: Selected Asymmetric Reactions Employing Chiral Ligands

| Reaction Type | Catalyst/Ligand System | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Desymmetric [3 + 2] Cycloaddition | Silver / Cinchonine-derived amino-phosphine | Up to 99% ee | beilstein-journals.org |

| Imidoylative Cycloamidation | Pd(OAc)₂ / Chiral Phosphine | 71–95% ee | beilstein-journals.org |

Bio-inspired Chemical Synthesis and Biosynthetic Investigations

Nature provides a rich source of structurally complex and biologically active molecules, many of which serve as inspiration for synthetic chemists. A significant number of natural products, particularly those isolated from marine organisms, feature a terpene skeleton functionalized with an isocyanide group. nih.govnih.gov These isocyanoterpenes are thought to be biosynthesized via the incorporation of cyanide onto a carbocyclic terpene precursor. nih.govsci-hub.se

The 2,3-dimethylcyclohexane core of the target compound can be viewed as a fragment of a larger terpene structure. This connection suggests that bio-inspired synthetic strategies could be employed for its preparation. For instance, radical-based cyclization reactions, which mimic aspects of terpene biosynthesis, have emerged as powerful methods for constructing complex carbocyclic systems. rsc.org

Investigating the potential biosynthetic pathways for a molecule like Cyclohexane, 1-isocyano-2,3-dimethyl- could also be a fruitful area of research. While its natural occurrence is unknown, studies on the biosynthesis of known isocyanides from both marine invertebrates and microorganisms (fungi and bacteria) could provide a roadmap. acs.orgsci-hub.se In some organisms, the isocyano group originates from amino acids, which undergo enzymatic transformations to generate the final product. acs.org Understanding these natural synthetic machineries could pave the way for chemo-enzymatic or fully biological production methods.

Development of Novel Synthetic Methodologies

The synthesis of isocyanides has traditionally relied on the dehydration of N-substituted formamides using stoichiometric reagents like phosphorus oxychloride or phosgene (B1210022) derivatives. wikipedia.orgscispace.com While effective, these methods often suffer from harsh reaction conditions and the use of toxic reagents. Consequently, there is a continuous drive towards the development of milder, more efficient, and greener synthetic methodologies. researchgate.net

For a specific target like Cyclohexane, 1-isocyano-2,3-dimethyl-, research could focus on adapting and optimizing these modern synthetic protocols. This includes the exploration of novel dehydrating agents, catalytic methods, and one-pot procedures that avoid the isolation of intermediates. Electrochemical synthesis has recently emerged as a powerful and environmentally friendly alternative for preparing isocyanides. youtube.com

Furthermore, the unique reactivity of the isocyanide group itself continues to inspire the development of new chemical transformations. Isocyanides are central to a plethora of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.govmdpi.comscilit.com Developing novel MCRs that utilize a chiral isocyanide like Cyclohexane, 1-isocyano-2,3-dimethyl- would provide rapid access to libraries of complex, stereochemically-defined molecules for applications in drug discovery and materials science.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and handling of isocyanides can be challenging due to their often unpleasant odor, potential toxicity, and instability. rsc.orgrsc.org Continuous flow chemistry offers elegant solutions to these problems by performing reactions in closed, automated systems. This technology enables precise control over reaction parameters, enhances safety, and often improves reaction efficiency and scalability. researchgate.netchemrxiv.org

The synthesis of Cyclohexane, 1-isocyano-2,3-dimethyl- is an ideal candidate for a flow-based approach. The precursor formamide (B127407) could be continuously mixed with a dehydrating agent in a microreactor, and the resulting isocyanide could be purified and used in a subsequent reaction step without ever being isolated. rsc.orgresearchgate.net This "make-and-use" strategy is particularly advantageous for reactive or unstable intermediates. rsc.org

The combination of flow chemistry with automation can further accelerate research and development. Automated flow systems can be used to rapidly screen reaction conditions, optimize yields, and even perform multi-step syntheses in a fully integrated fashion. rsc.orgnih.govbohrium.com The application of such technologies to the synthesis and utilization of Cyclohexane, 1-isocyano-2,3-dimethyl- would not only enhance the efficiency and safety of its production but also facilitate its exploration in the various applications outlined above. For instance, an automated flow platform could be used to synthesize a library of compounds for biological screening by reacting the in-situ generated isocyanide with a diverse set of inputs in a multicomponent reaction. whiterose.ac.ukacs.org

Q & A

Q. What are the recommended synthetic routes for 1-isocyano-2,3-dimethylcyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Start with 2,3-dimethylcyclohexanol (or a halogenated derivative) and introduce the isocyano group via a Hofmann or Curtius reaction. Use anhydrous conditions to prevent hydrolysis of the isocyanide .

- Optimize reaction temperature (e.g., 0–5°C for Curtius reactions) and solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates. Monitor progress via FT-IR for the characteristic isocyano stretch (~2150 cm⁻¹) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity using GC-MS or NMR .

Q. How can spectroscopic techniques distinguish 1-isocyano-2,3-dimethylcyclohexane from structural isomers?

- Methodological Answer :

- NMR : The isocyano group’s electron-withdrawing effect deshields adjacent protons. In -NMR, axial vs. equatorial methyl groups on the cyclohexane ring show distinct splitting patterns (e.g., axial methyls exhibit lower δ values due to reduced steric strain) .

- IR Spectroscopy : The isocyano group’s strong absorption at ~2150 cm⁻¹ is diagnostic. Compare with cyclohexane derivatives lacking this functional group (e.g., dimethylcyclohexanes, which show C-H stretches near 2900 cm⁻¹) .

- Mass Spectrometry : Look for a molecular ion peak at m/z 137 (C₉H₁₃N) and fragmentation patterns indicative of isocyanide loss (e.g., [M–N≡C]⁺) .

Q. What safety protocols are critical when handling 1-isocyano-2,3-dimethylcyclohexane in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; isocyanides are toxic and irritate mucous membranes .

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid skin contact, as isocyanides can penetrate latex .

- Spill Management : Neutralize spills with a 10% sodium hypochlorite solution to oxidize the isocyano group. Collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of 1-isocyano-2,3-dimethylcyclohexane?

- Methodological Answer :

- Use molecular mechanics (MMFF94 or OPLS force fields) to simulate chair, boat, and twist-boat conformers. Compare energy minima to identify the most stable conformation .

- Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate steric strain from 1,3-diaxial interactions between the isocyano group and methyl substituents .

- Validate models with experimental data (e.g., coupling constants in -NMR for axial/equatorial proton arrangements) .

Q. What experimental approaches can elucidate the reaction kinetics of 1-isocyano-2,3-dimethylcyclohexane with nucleophiles?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor rapid nucleophilic additions (e.g., with thiols or amines) under pseudo-first-order conditions. Track absorbance changes at λ = 250–300 nm .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated nucleophiles to identify rate-determining steps (e.g., bond formation vs. transition-state stabilization) .

- Microfluidic Reactors : Control temperature (±0.1°C) and mixing efficiency to study exothermic reactions (e.g., cycloadditions) at high pressures, replicating industrial conditions .

Q. How does the electronic nature of the isocyano group influence the compound’s thermodynamic properties?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen to assess thermal stability. Compare with non-isocyano analogs (e.g., 2,3-dimethylcyclohexane) to isolate electronic effects .

- Calorimetry : Determine enthalpy of combustion (ΔH₀) using bomb calorimetry. The electron-deficient isocyano group may lower ΔH₀ due to weaker C–N bonds .

- Surface Tension Measurements : Use the pendant drop method to correlate the isocyano group’s dipole moment with interfacial activity (e.g., in solvent mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.